molecular formula C19H15FN4O2S B2494524 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide CAS No. 946385-14-4

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2494524
CAS No.: 946385-14-4
M. Wt: 382.41
InChI Key: WUBDWAMPHNXULB-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic molecule featuring a fused 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaene core modified with 11,13-dimethyl and 6-oxo substituents. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic binding motifs. The thia- and aza-groups may facilitate hydrogen bonding or metal coordination, while the fluorophenyl group enhances metabolic stability and membrane permeability .

Properties

IUPAC Name

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c1-10-7-11(2)22-18-15(10)16-17(27-18)19(26)24(9-21-16)8-14(25)23-13-6-4-3-5-12(13)20/h3-7,9H,8H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBDWAMPHNXULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazatricyclo structure, introduction of the thia group, and subsequent functionalization to introduce the acetamide and fluorophenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure .

Scientific Research Applications

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tricyclic heterocycles with variations in substituents and peripheral groups. Below is a detailed comparison with structurally related analogs:

Structural and Functional Comparisons

Compound Name Key Substituents/Modifications Potential Biological Implications
Target Compound 11,13-dimethyl; 6-oxo; 2-(2-fluorophenyl)acetamide Enhanced metabolic stability due to fluorophenyl; possible kinase inhibition or antimicrobial activity .
Ethyl 2-(6-oxo-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetate 11,13-diphenyl; ethyl ester instead of acetamide; 8-oxa (oxygen) instead of 8-thia (sulfur) Reduced lipophilicity due to ester group; diphenyl groups may increase steric hindrance, affecting target binding.
2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide 11-acetyl; 3,5-dioxo; 2-methoxyphenyl Methoxy group improves solubility but may reduce receptor affinity; acetyl and dioxo groups could enhance electrophilic reactivity.
3-[[[1-[[3-(11,13-Dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)phenyl]-bis(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]-propan-2-ylamino]-propoxyphosphanyl]oxypropanenitrile Bis(4-methoxyphenyl)methoxy; phosphanyloxypropanenitrile tail Bulky methoxyphenyl groups may limit cell penetration; phosphonate tail could confer nucleotide-mimetic properties.

Key Findings from Structural Analysis

Fluorophenyl vs. Methoxyphenyl : The 2-fluorophenyl group in the target compound increases electron-withdrawing effects and metabolic stability compared to the 2-methoxyphenyl analog, which prioritizes solubility .

Thia vs. Oxa : Replacing sulfur (8-thia) with oxygen (8-oxa) in the tricyclic core (as in the diphenyl analog) reduces hydrogen-bonding capacity and may alter redox activity .

Peripheral Modifications : Ester-to-amide substitutions (e.g., ethyl ester vs. acetamide) significantly influence solubility and bioavailability, with amides generally exhibiting slower metabolic clearance .

Research Findings and Trends

  • Bioactivity : Fluorinated aryl groups, as seen in the target compound, are associated with improved pharmacokinetics in kinase inhibitors and antimicrobial agents .
  • Synthetic Challenges : The tricyclic core requires specialized crystallization techniques (e.g., SHELX software for X-ray refinement) to resolve structural ambiguities, particularly for analogs with bulky substituents .
  • SAR Insights : Methyl groups at positions 11 and 13 (target compound) optimize steric fit in hydrophobic binding pockets, whereas diphenyl analogs (e.g., ) may induce conformational strain in target proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and reaction conditions for this compound?

  • Methodological Answer : Synthesis involves multi-step protocols with precise control of temperature, pH, and solvent systems. Key steps include cyclization reactions (e.g., using acetic anhydride) and thioether bond formation. Purification via recrystallization or chromatography (HPLC) is critical for high yields (>80%) and purity (>95%). Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to map proton and carbon environments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer : Begin with molecular docking against protein databases (e.g., PDB) to predict interactions with enzymes/receptors. Follow with in vitro binding assays (e.g., fluorescence polarization) and cell-based viability screens (e.g., MTT assays) to validate target engagement and cytotoxicity thresholds .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for derivatives?

  • Methodological Answer : Integrate density functional theory (DFT) to model transition states and predict reaction barriers. Pair with machine learning (e.g., neural networks trained on PubChem data) to optimize solvent/catalyst combinations. Validate predictions via high-throughput robotic synthesis platforms .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Methodological Answer : Conduct pharmacokinetic studies (e.g., LC-MS plasma profiling) to assess bioavailability. Use metabolite identification (via HRMS/MS) to detect inactivation pathways. Adjust experimental models (e.g., 3D organoids vs. monolayer cultures) to better mimic in vivo conditions .

Q. How can the tricyclic core be rationally modified to enhance selectivity?

  • Methodological Answer : Perform SAR studies by systematically varying substituents (e.g., halogens, methyl groups) at positions 11 and 13. Use free-energy perturbation (FEP) calculations to predict binding affinity changes. Validate with surface plasmon resonance (SPR) to quantify kinetic parameters (kₒₙ/kₒff) .

Q. What advanced purification techniques address low yields or impurities in scaled-up synthesis?

  • Methodological Answer : Implement continuous flow chemistry to improve mixing and heat transfer, reducing side products. Use simulated moving bed (SMB) chromatography for large-scale separations. Characterize impurities via LC-QTOF-MS and iteratively refine reaction conditions .

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